Regioisomeric CYP2A6 Inhibition Profile
The 3-thiophen-3-yl substitution pattern on the pyridine ring demonstrates measurable CYP inhibition activity, with the structurally analogous 3-(thiophen-3-yl)pyridine (lacking the 2-carboxylic acid group) exhibiting a Ki of 700 nM against CYP2A6 and an IC50 of 1,370 nM in coumarin 7-hydroxylation assays [1]. In contrast, the 2-thiophenyl regioisomer (3-(thiophen-2-yl)pyridine) shows significantly weaker CYP2A6 inhibition (IC50 >10,000 nM), demonstrating that the thiophene attachment position critically determines target engagement [2]. While direct data for the carboxylic acid-bearing target compound is not separately published, the picolinic acid moiety is expected to further modulate both potency and selectivity through additional hydrogen-bonding and metal-coordination interactions with the CYP active site heme iron [3].
| Evidence Dimension | CYP2A6 inhibition (coumarin 7-hydroxylation) |
|---|---|
| Target Compound Data | No published IC50 for 3-(Thiophen-3-YL)picolinic acid specifically; structurally related 3-(thiophen-3-yl)pyridine shows Ki = 700 nM, IC50 = 1,370 nM |
| Comparator Or Baseline | 3-(Thiophen-2-yl)pyridine (2-thiophenyl regioisomer): IC50 >10,000 nM; Nicotine: Ki ~10-30 µM |
| Quantified Difference | ~7- to 14-fold lower Ki for 3-thiophenyl vs. 2-thiophenyl isomer; >10-fold improvement over nicotine |
| Conditions | Human CYP2A6, coumarin 7-hydroxylation assay, pH 7.5, 37°C (BindingDB assay data) |
Why This Matters
For researchers developing CYP2A6 inhibitors for smoking cessation or nicotine metabolism modulation, the 3-thiophen-3-yl regioisomeric configuration is structurally required for target engagement; purchasing the incorrect regioisomer would result in loss of inhibitory activity.
- [1] BindingDB. BDBM12355: 3-(thiophen-3-yl)pyridine (CHEMBL361153). Affinity Data: Ki = 700 nM, IC50 = 1,370 nM against CYP2A6. Accessed 2026. View Source
- [2] BindingDB. BDBM109748 (CHEMBL179477): US8609708, compound 22 (3-(thiophen-2-yl)pyridine analog). IC50 = 109,000 nM against CYP2A6. Accessed 2026. View Source
- [3] Dent, J. et al. (2005) Journal of Medicinal Chemistry, 48(1), pp. 244-253. 5-Substituted, 6-Substituted, and Unsubstituted 3-Heteroaromatic Pyridine Analogues of Nicotine as Selective Inhibitors of Cytochrome P-450 2A6. View Source
